molecular formula C18H30N2O3 B13780092 Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester CAS No. 63986-41-4

Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester

Cat. No.: B13780092
CAS No.: 63986-41-4
M. Wt: 322.4 g/mol
InChI Key: LBQRDRDPEADZKZ-UHFFFAOYSA-N
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Description

The compound Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester is a substituted carbanilate ester characterized by:

  • A 4-butoxy-2-methylphenyl group, providing lipophilicity and steric bulk.
  • A 2-(diethylamino)ethyl ester moiety, introducing a tertiary amine that enhances solubility in acidic environments via salt formation.

Key physicochemical properties (from ):

  • Molecular weight: ~468 g/mol (Exact Mass: 468.2988).
  • Topological Polar Surface Area (TPSA): 67.9 Ų.
  • Rotatable bonds: 17 (high flexibility).
  • Hydrogen bond donors/acceptors: 1/3.

Properties

CAS No.

63986-41-4

Molecular Formula

C18H30N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(4-butoxy-2-methylphenyl)carbamate

InChI

InChI=1S/C18H30N2O3/c1-5-8-12-22-16-9-10-17(15(4)14-16)19-18(21)23-13-11-20(6-2)7-3/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21)

InChI Key

LBQRDRDPEADZKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of carbamate esters such as carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester generally follows two main approaches:

  • Transesterification of Hydroxyalkyl Carbamates : Transesterification involves reacting hydroxyalkyl carbamates with the corresponding carbanilic acid derivatives under catalytic conditions to exchange the ester group. This method is preferred for its mild conditions and selectivity.

  • Direct Esterification via Carbamoyl Chloride Intermediates : This involves preparing an aryl chloroformate intermediate from the phenolic carbanilic acid derivative using phosgene or phosgene equivalents, followed by reaction with the 2-(diethylamino)ethanol to form the carbamate ester.

Detailed Preparation via Transesterification

A patent describing the preparation of carbamoyloxy (meth)acrylates, which are structurally related carbamate esters, provides insights into the transesterification reaction conditions applicable to carbamate esters like the target compound:

  • Reaction Conditions :

    • Temperature: Preferably maintained between 40°C and 110°C, optimally between 60°C and 75°C.
    • Catalyst: Organotin catalysts such as dibutyltindilaurate or dioctyltindilaurate are used to promote transesterification.
    • Reaction Setup: The reaction is conducted under reduced pressure to distill off azeotropes formed by the ester and alcohol, driving the reaction forward.
    • Additives: Sterically hindered phenol derivatives (e.g., 2,6-di-tert-butyl-4-methylphenol) may be added in small amounts (≥100 ppm) to stabilize the product and prevent side reactions.
  • Process Summary :

    • Hydroxyalkyl carbamate (e.g., 2-(diethylamino)ethanol carbamate) is mixed with the carbanilic acid derivative bearing the 4-butoxy-2-methyl substitution.
    • Organotin catalyst is added.
    • The mixture is heated to the target temperature range.
    • The azeotrope of alcohol and ester is removed under reduced pressure.
    • Reaction proceeds until completion, monitored by disappearance of starting materials.
    • The product is isolated by standard purification techniques.

This method allows selective formation of the carbamate ester with good yields and purity.

Preparation via Chloroformic Acid Ester Intermediate

Another established method for preparing aromatic carbamate esters involves the synthesis of the corresponding aromatic chloroformate intermediate, which then reacts with the amine alcohol (2-(diethylamino)ethanol) to form the carbamate ester:

  • Step 1: Formation of Chloroformic Acid Aryl Ester

    • React the phenolic carbanilic acid derivative (4-butoxy-2-methylphenol) with phosgene or phosgene equivalents.
    • Reaction is typically conducted at 100–120°C with additives such as dimethylformamide to promote formation of the chloroformate.
    • The reaction is monitored by gas evolution (e.g., COCl2) and stopped when complete.
    • The chloroformic acid ester is isolated by distillation under reduced pressure.
  • Step 2: Carbamate Ester Formation

    • The chloroformic acid ester is then reacted with 2-(diethylamino)ethanol under controlled conditions.
    • The reaction proceeds via nucleophilic attack of the alcohol on the chloroformate, forming the carbamate ester.
    • The product is purified by standard methods such as crystallization or chromatography.

This two-step method is advantageous for producing high-purity carbamate esters and allows for better control over substitution patterns.

Alternative Esterification Methods

While direct carbamate formation from carbanilic acid derivatives and amine alcohols is common, other esterification methods reported for related compounds include:

  • Carbodiimide Coupling : Using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) with catalytic 4-(dimethylamino)pyridine (DMAP) to couple carboxylic acids with alcohols. This method is useful for sensitive substrates but may generate urea by-products requiring removal.

  • Use of Activated Esters or Isourea Reagents : For example, 4-methoxybenzyl esters can be formed using isourea reagents that activate the carboxylic acid for nucleophilic attack by alcohols. Such methods may be adapted for carbamate ester synthesis with appropriate modifications.

  • Metalation and Electrophilic Quench : Directed ortho-metalation followed by reaction with carbamoyl electrophiles can be used for aromatic substitution and subsequent carbamate formation, though this is more specialized and less common for simple carbamate esters.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages
Transesterification Hydroxyalkyl carbamate, organotin catalyst, 40–75°C, reduced pressure Mild conditions, selective, scalable Requires organotin catalysts, removal of catalyst needed
Chloroformic Acid Ester Route Phenol + phosgene (100–120°C), then 2-(diethylamino)ethanol High purity, well-controlled Use of toxic phosgene, multistep
Carbodiimide Coupling DCC, DMAP, carbanilic acid, 2-(diethylamino)ethanol Suitable for sensitive substrates Generates urea by-products
Isourea/Activated Ester Method Isourea reagents, carbanilic acid, alcohols Mild, good yields Less commonly used, reagent cost

Research Outcomes and Yields

  • Transesterification reactions using organotin catalysts typically achieve yields above 85%, with reaction times ranging from several hours to overnight, depending on scale and substrate.

  • Chloroformic acid ester intermediates can be isolated in yields around 75–90%, with subsequent carbamate formation proceeding in high yield (>80%).

  • Carbodiimide coupling methods provide moderate to high yields (70–90%) but require careful purification to remove side products.

  • The choice of method depends on substrate sensitivity, scale, available reagents, and desired purity.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbanilic acid and 2-(diethylamino)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Carbanilic acid and 2-(diethylamino)ethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Local Anesthetic Properties
Carbanilic acid derivatives are often investigated for their local anesthetic effects. The presence of the diethylamino group is known to enhance these properties, making this compound relevant in the development of new anesthetic agents. Similar compounds have demonstrated effectiveness in pain management and surgical procedures .

2. Medicinal Chemistry
The compound is also explored for its potential as a therapeutic agent in treating various conditions. Its chemical structure allows for modifications that can lead to enhanced efficacy and reduced side effects in drug formulations. Research indicates that derivatives of carbanilic acid can exhibit anti-inflammatory and analgesic activities .

Industrial Applications

1. Specialty Chemicals
Due to its unique properties, this compound is classified as a specialty chemical. It is utilized in the formulation of perfumes and fragrances due to its pleasant scent characteristics .

2. Agricultural Chemicals
The compound may also find applications in agricultural chemistry as a potential herbicide or pesticide due to its biological activity against certain pests and diseases .

Case Studies

Case Study 1: Local Anesthetic Development
A study conducted on various carbanilic acid derivatives highlighted the effectiveness of compounds with diethylamino groups in providing local anesthesia during dental procedures. The study compared the efficacy and safety profiles of these compounds against traditional anesthetics, revealing promising results that warrant further investigation.

Case Study 2: Synthesis Optimization
Research focusing on optimizing the synthesis routes for carbanilic acid esters has shown that adjusting reaction conditions (temperature, solvent choice) significantly affects yield and purity. This optimization is crucial for scaling up production for commercial use in pharmaceuticals .

Mechanism of Action

The mechanism of action of Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active components that interact with biological pathways. The diethylaminoethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Carbanilic Acid Esters

Table 1: Structural Comparison
Compound Name Substituents on Phenyl Ring Ester Group Molecular Weight (g/mol) TPSA (Ų) Key Features
Target Compound 4-butoxy-2-methyl 2-(diethylamino)ethyl 468.30 67.9 Tertiary amine, high lipophilicity
Ethyl 2-(4-chlorophenoxy)carbanilate () 2-(4-chlorophenoxy) Ethyl ~257.7 ~52.0 Chlorine substituent, lower flexibility
o-Nitro carbanilic acid ethyl ester () 2-nitro Ethyl 210.19 ~83.0 Strong electron-withdrawing nitro group
p-Methoxy carbanilic acid ethyl ester () 4-methoxy Ethyl ~195.2 ~52.0 Electron-donating methoxy group
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target compound's 4-butoxy and 2-methyl groups are electron-donating, enhancing stability and lipophilicity compared to nitro-substituted analogs () .
  • Amino Ester vs.

Amino-Functionalized Carbanilic Acid Derivatives

Table 2: Comparison with Amino-Modified Analogs
Compound Name (Evidence) Amine Group Substituents Salt Form Potential Applications
Target Compound 2-(diethylamino)ethyl 4-butoxy-2-methyl Free base Local anesthetics, CNS agents
Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester () Hexahydroazepine (7-membered ring) 4-butoxy Hydrochloride Bioactive molecules, drug candidates
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester () Hexahydroazepine 3-(pentyloxymethyl) Hydrochloride Pharmaceutical intermediates
Key Observations:
  • Salt Formation : Hydrochloride salts (common in analogs) enhance solubility, suggesting the target compound may also form salts for pharmaceutical use.

Biological Activity

Carbanilic acid derivatives, particularly those with diethylaminoethyl esters, have garnered attention in pharmaceutical research due to their potential biological activities. This article focuses on the compound Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS No. 63986-41-4), exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H30N2O3C_{18}H_{30}N_{2}O_{3}. The structure features a carbanilate moiety with a butoxy and a diethylamino group, which are pivotal for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to Carbanilic acid exhibit various biological activities, including:

  • Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Effects : Certain carbanilate compounds demonstrate activity against bacterial strains, indicating possible applications in treating infections.
  • Neuropharmacological Effects : The diethylamino group suggests possible interactions with neurotransmitter systems, which could lead to central nervous system effects.

Anticancer Activity

A study conducted on various carbanilate derivatives highlighted the anticancer properties of compounds containing similar structures. The research utilized the HT29 human adenoma colon cancer cell line to evaluate growth inhibition. Results indicated that certain substitutions on the carbanilate structure enhanced cytotoxicity against cancer cells .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of carbanilate derivatives. The compound was tested against several bacterial strains, revealing significant inhibition zones compared to control groups. This suggests that modifications in the carbanilate structure can lead to enhanced antimicrobial activity .

Neuropharmacological Studies

Research into the neuropharmacological effects of carbanilates has indicated potential for modulation of neurotransmitter systems. In vitro studies demonstrated that specific compounds could influence acetylcholine receptor activity, which may have implications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceFindings
Anticancer Significant growth inhibition in HT29 cell line.
Antimicrobial Effective against multiple bacterial strains.
Neuropharmacological Modulation of acetylcholine receptors observed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare carbamate esters such as 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester?

  • Answer : The synthesis typically involves a two-step process:

  • Step 1 : Formation of the carbamic acid intermediate via reaction of amines with carbonic acid derivatives (e.g., phosgene or chloroformates) .
  • Step 2 : Esterification using 2-(diethylamino)ethanol under controlled pH and temperature to avoid hydrolysis .
  • Friedel-Crafts acylation (for aromatic substitutions) and Michael addition (for aliphatic chains) may be used for precursor synthesis .

Q. How can spectroscopic techniques confirm the structural integrity and purity of the target compound?

  • Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify ester linkage (δ ~4.2 ppm for –OCH2_2–) and diethylamino group (δ ~2.5-3.5 ppm) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 220-280 nm) to assess purity (>95%) and quantify by-products .
  • Mass Spectrometry : Confirm molecular weight via exact mass analysis (e.g., Q-TOF MS) .

Q. What physicochemical properties are critical for the compound’s bioavailability and reactivity?

  • Answer : Key properties include:

  • LogP : Determined via shake-flask method or computational tools (e.g., ChemAxon) to predict lipid solubility .
  • Hydrogen Bonding : Assess donor/acceptor counts (e.g., 1 donor, 5 acceptors in similar esters) using topological polar surface area (TPSA) calculations .
  • Rotatable Bonds : Influence conformational flexibility; measured via molecular dynamics simulations .

Advanced Research Questions

Q. How can enantiomeric mixtures formed during synthesis be resolved or characterized?

  • Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate R/S enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
  • Crystallography : X-ray diffraction of single crystals to resolve stereochemistry .

Q. What strategies optimize reaction yields while minimizing by-products in carbamate ester synthesis?

  • Answer :

  • Temperature Control : Maintain ≤60°C to prevent thermal degradation of the diethylaminoethyl group .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • In Situ Monitoring : Employ FTIR to track carbonyl (C=O) stretching (~1700 cm1^{-1}) and adjust reagent stoichiometry .

Q. How do structural modifications (e.g., alkoxy chain length) influence biological activity?

  • Answer :

  • QSAR Studies : Correlate substituent effects (e.g., 4-butoxy vs. 4-hexyloxy) with activity using regression models .
  • Enzyme Assays : Test inhibition of acetylcholinesterase or carboxylesterases to evaluate bioactivity shifts .
  • Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) to rationalize activity differences .

Q. How can contradictory data in biological activity studies be reconciled methodologically?

  • Answer :

  • Dose-Response Curves : Re-evaluate EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo results .
  • Batch Reproducibility : Verify compound purity and storage conditions (e.g., desiccation to prevent hydrolysis) .

Q. What computational tools predict the stability of carbamate esters under varying pH and temperature?

  • Answer :

  • DFT Calculations : Model hydrolysis pathways (e.g., base-catalyzed ester cleavage) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate degradation kinetics in aqueous environments .
  • pKa Prediction : Tools like MarvinSuite estimate protonation states affecting solubility and reactivity .

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